molecular formula C7H14N2O3 B142749 (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 149648-98-6

(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B142749
CAS RN: 149648-98-6
M. Wt: 174.2 g/mol
InChI Key: URRJXZRIRRSAAC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of lysine, an amino acid that is essential for protein synthesis. Fmoc-Lys(Mtt)-OH is commonly used as a building block in the synthesis of peptides and proteins, and it has a wide range of applications in biochemistry, pharmacology, and other areas of research.

Mechanism of Action

(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH does not have a specific mechanism of action, as it is primarily used as a building block for the synthesis of peptides and proteins. However, the properties of (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH, such as its ability to protect the lysine amino group and the carboxylic acid group, make it a valuable tool in peptide and protein synthesis.
Biochemical and Physiological Effects:
(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH does not have any specific biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, peptides and proteins synthesized using (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH may have a wide range of biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH is its versatility as a building block for the synthesis of peptides and proteins. It is also relatively easy to synthesize and purify, and it has a high yield and purity. However, (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify it.

Future Directions

There are several future directions for the use of (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH in scientific research. One area of interest is the development of new methods for peptide and protein synthesis using (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH as a building block. Another area of interest is the use of (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH in the development of new drugs and therapeutic agents. Additionally, (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH may have applications in other areas of research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH involves several steps, including the protection of the lysine amino group with a carbamate group, the protection of the carboxylic acid group with a methyl ester group, and the protection of the side chain amino group with a 4-methyltrityl (Mtt) group. The final product is obtained through a series of deprotection and purification steps. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are important molecules in biochemistry and pharmacology, and they have a wide range of applications in medicine, biotechnology, and other fields. (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate(Mtt)-OH is also used in the development of new drugs and therapeutic agents.

properties

CAS RN

149648-98-6

Product Name

(R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

methyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3/t6-/m1/s1

InChI Key

URRJXZRIRRSAAC-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)N1CCN[C@H](C1)CO

SMILES

COC(=O)N1CCNC(C1)CO

Canonical SMILES

COC(=O)N1CCNC(C1)CO

Origin of Product

United States

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